molecular formula C9H13Cl B14583041 6-Chloro-6-methyloct-1-en-7-yne CAS No. 61422-81-9

6-Chloro-6-methyloct-1-en-7-yne

Cat. No.: B14583041
CAS No.: 61422-81-9
M. Wt: 156.65 g/mol
InChI Key: ODZZJZJAAXABRK-UHFFFAOYSA-N
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Description

6-Chloro-6-methyloct-1-en-7-yne is an organic compound with the molecular formula C9H13Cl It is characterized by the presence of a chlorine atom, a methyl group, and both an alkene and an alkyne functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-methyloct-1-en-7-yne typically involves the chlorination of 6-methyloct-1-en-7-yne. This can be achieved through the use of chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-methyloct-1-en-7-yne can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The alkene and alkyne groups can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.

    Addition Reactions: Halogens like bromine or hydrogen gas in the presence of a catalyst can be used for addition reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Addition: Dihalogenated or hydrogenated products.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions used.

Scientific Research Applications

6-Chloro-6-methyloct-1-en-7-yne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-6-methyloct-1-en-7-yne involves its interaction with various molecular targets. The chlorine atom and the unsaturated bonds in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. Specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyloct-1-en-7-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    6-Chloro-6-methylhept-1-en-7-yne: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    6-Chloro-6-methyloct-1-en-7-ol: Contains a hydroxyl group instead of an alkyne, leading to different reactivity and applications.

Uniqueness

6-Chloro-6-methyloct-1-en-7-yne is unique due to the presence of both a chlorine atom and an alkyne group, which confer distinct reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

61422-81-9

Molecular Formula

C9H13Cl

Molecular Weight

156.65 g/mol

IUPAC Name

6-chloro-6-methyloct-1-en-7-yne

InChI

InChI=1S/C9H13Cl/c1-4-6-7-8-9(3,10)5-2/h2,4H,1,6-8H2,3H3

InChI Key

ODZZJZJAAXABRK-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)(C#C)Cl

Origin of Product

United States

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